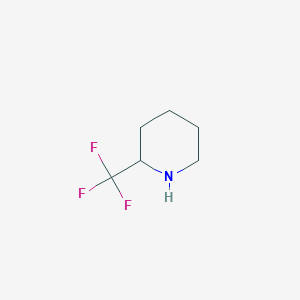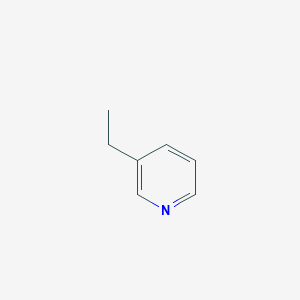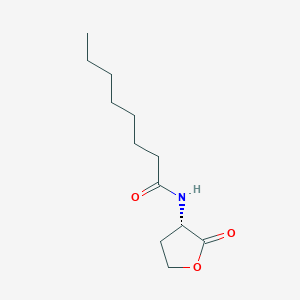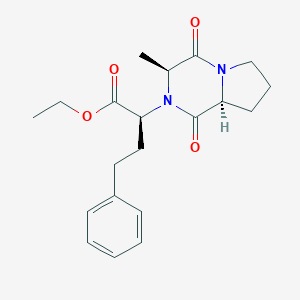
2-(トリフルオロメチル)ピペリジン
概要
説明
2-(Trifluoromethyl)piperidine is a fluorinated piperidine derivative that has been the subject of various synthetic methodologies due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of the molecule, making it an interesting target for synthesis and study.
Synthesis Analysis
Several approaches have been developed for the synthesis of 2-(trifluoromethyl)piperidine and its derivatives. One method involves the ring expansion of (trifluoromethyl)prolinols, which are obtained from L-proline, to yield enantioenriched 3-substituted 2-(trifluoromethyl)piperidines through a regio- and diastereoselective process involving an aziridinium intermediate . Another approach includes the stereoselective synthesis of α-trifluoromethyl piperidinic derivatives from various starting materials such as pipecolic acid, pyridine derivatives, and prolinol derivatives, highlighting the versatility of methods available for introducing the trifluoromethyl group into the piperidine ring .
Molecular Structure Analysis
The molecular structure of 2-(trifluoromethyl)piperidine derivatives has been elucidated using techniques such as NMR analysis and X-ray crystallography. These studies have provided insights into the stereochemical outcomes of the synthetic processes. For instance, the stereochemical assignments of diastereoselective nucleophilic substitution reactions were carefully performed using these analytical methods .
Chemical Reactions Analysis
2-(Trifluoromethyl)piperidine derivatives participate in various chemical reactions, including nucleophilic substitution reactions that exhibit diastereoselectivity . The trifluoromethyl group can influence the reactivity and selectivity of these compounds in synthetic transformations. Additionally, the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines to form 2-substituted 2-(trifluoromethyl)pyrrolidines has been achieved, demonstrating the synthetic utility of these fluorinated piperidines .
Physical and Chemical Properties Analysis
The introduction of the trifluoromethyl group into the piperidine ring significantly impacts the physical and chemical properties of the molecule. This group is known for its electron-withdrawing and lipophilic characteristics, which can enhance the biological activity of pharmaceutical compounds. The specific properties of 2-(trifluoromethyl)piperidine derivatives, such as boiling points, solubility, and stability, are determined by the nature of the substituents and the overall molecular structure .
科学的研究の応用
生物活性化合物の合成
2-(トリフルオロメチル)ピペリジン: は、さまざまな生物活性化合物の合成に使用されています。 より大きな分子への組み込みは、その生物学的活性を大幅に変え、潜在的にその親油性、バイオアベイラビリティ、および代謝安定性を高める可能性があります . これにより、新薬開発における医薬品化学の貴重な構成要素となっています。
農薬研究
農薬研究において、2-(トリフルオロメチル)ピペリジンは、新規農薬の創出のための前駆体として役立ちます。 そのトリフルオロメチル基は、農薬や除草剤の特性を強化し、害虫や雑草に対する安定性と有効性を高めることができます .
材料科学
この化合物は、材料科学、特にユニークな特性を持つポリマーの開発に用途を見出しています。 トリフルオロメチル基は、溶媒や化学物質に対する耐性を付与し、材料をより耐久性のあるものにし、特殊な用途に適したものにすることができます .
触媒
2-(トリフルオロメチル)ピペリジン: は、触媒系で配位子として機能することができます。 そのユニークな構造により、金属に結合してさまざまな触媒反応を促進することができ、これは工業プロセスや合成化学で不可欠です .
フッ素化学
フッ素化化合物として、2-(トリフルオロメチル)ピペリジンは、フッ素化学の分野で重要です。 研究者は、それを用いて、フッ素化が化学反応性に与える影響を調査し、新しいフッ素化方法を開発しています .
神経科学研究
神経科学では、2-(トリフルオロメチル)ピペリジン誘導体は、中枢神経系への潜在的な影響について調査されています。 それらは、血液脳関門を通過する能力のために、神経疾患の新しい治療法の発見につながる可能性があります .
環境科学
フッ素化化合物の環境影響は、ますます注目されています。2-(トリフルオロメチル)ピペリジンは、そのような化合物の環境における挙動を理解し、それらの安全な使用と処分のための戦略を開発するために研究で使用されています .
分析化学
最後に、分析化学では、2-(トリフルオロメチル)ピペリジンは、さまざまな分析手法で標準または試薬として使用できます。 その明確に定義された特性により、機器の校正と方法の検証に適しています .
作用機序
Target of Action
It’s known that this compound is used as a reactant in the synthesis of other complex molecules , suggesting its role in biochemical reactions.
Mode of Action
The mode of action of 2-(Trifluoromethyl)piperidine involves its interaction with other reactants in chemical reactions. For instance, it can be used as a reactant for the synthesis of (1R,2R)-2-((S)-2-(trifluoromethyl)piperidin-1-yl)-1,2-dihydronaphthalen-1-ol by ring-opening reaction of oxabenzonorbornadiene in the presence of an iridium catalyst .
Biochemical Pathways
It’s known that trifluoromethylpyridine (tfmp) derivatives, which include 2-(trifluoromethyl)piperidine, are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
The trifluoromethyl group is often used in pharmaceuticals to modulate the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation .
Result of Action
It’s known that the compound plays a crucial role in the synthesis of other complex molecules .
Action Environment
The action, efficacy, and stability of 2-(Trifluoromethyl)piperidine can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of catalysts, temperature, and the molar ratio of other reactants .
生化学分析
Biochemical Properties
It is known that the trifluoromethyl group in the compound can significantly alter its polarity, solubility, reactivity, and metabolic stability . The trifluoromethyl group also impacts the conformational preferences of the compound, suggesting potential interactions with various biomolecules .
Cellular Effects
Piperidine derivatives, which include 2-(Trifluoromethyl)piperidine, have been found to exhibit a wide range of biological activities . For instance, some piperidine alkaloids isolated from natural herbs have shown antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
Computational studies suggest that the trifluoromethyl group in piperidine rings can lead to hyperconjugative delocalization of the nitrogen lone pair . This could potentially influence its interactions with other biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
Computational studies suggest that the trifluoromethyl group can impact the relative energetic ordering of isomers, which could potentially influence the stability and degradation of the compound over time .
Metabolic Pathways
The synthesis of this compound has been achieved from various precursors, suggesting potential involvement in various metabolic pathways .
Transport and Distribution
The trifluoromethyl group can significantly alter the compound’s polarity and solubility, which could potentially influence its transport and distribution .
Subcellular Localization
The trifluoromethyl group can impact the conformational preferences of the compound, which could potentially influence its localization within the cell .
特性
IUPAC Name |
2-(trifluoromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXDEFXCCITWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460430 | |
| Record name | 2-(trifluoromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154630-93-0 | |
| Record name | 2-(trifluoromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to 2-(trifluoromethyl)piperidines?
A: Several synthetic routes have been explored for the production of 2-(trifluoromethyl)piperidines. One approach utilizes a ring expansion strategy starting from readily available (trifluoromethyl)prolinols. [] These prolinol precursors can be derived from L-proline via a (trifluoromethyl)aziridinium intermediate. [, ] Alternatively, a one-pot, five-component cascade reaction involving a Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization can be employed. [] This method efficiently constructs polysubstituted 2-hydroxy-2-(trifluoromethyl)piperidines with high diastereoselectivity. []
Q2: How does the trifluoromethyl group influence the reactivity and stereoselectivity in the synthesis of 2-(trifluoromethyl)piperidines?
A: The presence of the trifluoromethyl group plays a crucial role in directing the regio- and diastereoselectivity of reactions involving 2-(trifluoromethyl)piperidine precursors. For instance, during the ring opening of (trifluoromethyl)aziridinium intermediates, the trifluoromethyl group exerts a strong electronic influence, guiding the nucleophilic attack to a specific carbon atom and leading to the preferential formation of a particular diastereomer. [, ]
Q3: Can you provide examples of the stereoselective synthesis of specific 2-(trifluoromethyl)piperidine derivatives?
A: Researchers have successfully synthesized a variety of enantioenriched 3-substituted 2-(trifluoromethyl)piperidines through the diastereoselective ring expansion of (trifluoromethyl)prolinols. [] Similarly, highly diastereoselective syntheses of trifluoro-substituted analogs of piperidine alkaloids have been achieved starting from 2-trifluoromethyl keto-protected 4-piperidones, utilizing an intramolecular Mannich-type reaction. []
Q4: Are there any spectroscopic data available to confirm the structure of synthesized 2-(trifluoromethyl)piperidines?
A: NMR spectroscopy, including 1H and 13C NMR, serves as a primary tool for the structural elucidation of 2-(trifluoromethyl)piperidines and their derivatives. [, ] Additionally, X-ray diffraction analysis has been employed to confirm the absolute configuration of diastereomers. []
Q5: What are the potential applications of 2-(trifluoromethyl)piperidines?
A: While the provided research focuses primarily on synthetic methodologies and structure determination, 2-(trifluoromethyl)piperidines hold promise as valuable building blocks in medicinal chemistry. The incorporation of a trifluoromethyl group into amines can significantly impact their physicochemical properties and biological activity. [] Given the prevalence of amines in bioactive compounds, these derivatives have the potential to serve as scaffolds for drug discovery, particularly in targeting biologically relevant proteins and enzymes. [] Further research is needed to explore their specific biological activities and therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)


